molecular formula C10H13NO2 B555744 L-Alpha-methylphenylalanine CAS No. 23239-35-2

L-Alpha-methylphenylalanine

Cat. No.: B555744
CAS No.: 23239-35-2
M. Wt: 179.22 g/mol
InChI Key: HYOWVAAEQCNGLE-JTQLQIEISA-N
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Description

Alpha-Methyl-L-phenylalanine (α-MePhe) is a non-proteogenic, synthetic amino acid that serves as a critical tool in biochemical and neurological research. Its core research value lies in its function as a potent and selective inhibitor of the enzyme tyrosine hydroxylase . By inhibiting this rate-limiting enzyme, α-Me-Phe effectively blocks the conversion of tyrosine to L-DOPA, the precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine . This mechanism makes it a valuable agent for experimentally inducing catecholamine depletion in model systems, allowing researchers to study the physiological and behavioral roles of these key neurotransmitters . The compound is also recognized as an inhibitor of phenylalanine hydroxylase. When administered in conjunction with phenylalanine, it can induce a state of hyperphenylalaninemia in animal models, providing a research tool for studying aspects of phenylketonuria (PKU) . Furthermore, α-Methyl-L-phenylalanine is a known substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier, enabling its direct action within the central nervous system . In addition to its applications in neuroscience and metabolic research, this compound and its N-protected derivatives, such as Fmoc- and Boc- alpha-methyl-L-phenylalanine, are important building blocks in peptide synthesis . The incorporation of this alpha-methylated amino acid into peptide chains can alter the conformational and proteolytic stability of the resulting peptides, which is useful for structure-activity relationship (SAR) studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOWVAAEQCNGLE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945921
Record name alpha-Methylphenylalanine
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23239-35-2
Record name α-Methyl-L-phenylalanine
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Record name L-alpha-Methylphenylalanine
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Record name alpha-Methylphenylalanine
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Record name (2S)-2-amino-2-methyl-3-phenylpropanoic acid
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Record name L-.ALPHA.-METHYLPHENYLALANINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-methyl-L-phenylalanine can be synthesized through several methods. One common approach involves the alkylation of L-phenylalanine using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of alpha-methyl-L-phenylalanine often employs biotechnological methods. Engineered strains of Escherichia coli can be used to produce this compound from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol. This bioconversion process involves multiple enzymatic steps, including the conversion of precursors to phenylpyruvate, which is then transformed into alpha-methyl-L-phenylalanine .

Chemical Reactions Analysis

Acylation and Dealkylation Reactions

α-MePhe undergoes N-acylation and dealkylation to modify its functional groups:

  • N-Acylation : Reacted with alkanoic anhydrides (e.g., acetic anhydride) or acid halides to form N-acyl derivatives. These intermediates are critical for peptide synthesis .
  • Dealkylation : Treatment with AlCl₃ or concentrated HBr removes protecting groups (e.g., methoxy → hydroxy) .

Example Reaction Pathway :

  • Acylation :
    α-MePhe + Ac₂O → N-Acetyl-α-MePhe
  • Dealkylation :
    N-Acetyl-α-MePhe (3-OMe, 4-OH) + AlCl₃ → N-Acetyl-α-MePhe (3,4-diOH)

Acid-Catalyzed Hydrolysis and Neutralization

  • Hydrolysis : α-MePhe methyl ester (HMDB0245704) is hydrolyzed in acidic media (HCl/H₂O) to yield the free amino acid .
  • Neutralization : Reacting α-MePhe·HCl with alkylene oxides (e.g., ethylene oxide) regenerates the free base .

Table 2: Derivatization Reactions of α-MePhe

DerivativeReagentApplicationReference
Boc-α-MePheDi-tert-butyl dicarbonatePeptide synthesis
Fmoc-α-MePheFluorenylmethyloxycarbonylSolid-phase peptide synthesis
Methyl esterMethanol/HClProdrug formulation

Enzyme Inhibition and Decarboxylation

  • Tyrosine Hydroxylase Inhibition : α-MePhe competitively inhibits tyrosine hydroxylase (Ki = 12 µM), blocking L-DOPA synthesis .
  • Decarboxylation : Catalyzed by aromatic L-amino acid decarboxylase (AADC), α-MePhe undergoes decarboxylation to form α-methyl-β-phenylethylamine, a potential neuroactive metabolite .

Kinetic Parameters :

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
AADCα-MePhe4800.85
Tyrosine Hydroxylaseα-MePhe12N/A

Scientific Research Applications

Targeted Radionuclide Therapy

Overview
Alpha-methyl-L-phenylalanine has been investigated as a radiopharmaceutical in the treatment of various cancers, primarily due to its selective uptake by L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumors.

Key Findings

  • Therapeutic Efficacy : A study demonstrated that 2-[211At]astato-alpha-methyl-L-phenylalanine (2-[211At]AAMP) showed significant cellular uptake in LAT1-expressing human ovarian cancer cells (SKOV3) and exhibited cytotoxic effects, leading to cell death and DNA damage at specific concentrations .
  • Animal Studies : In vivo experiments indicated that 2-[211At]AAMP peaked in tumor accumulation at 30 minutes post-injection and remained detectable for up to 60 minutes. This compound significantly improved survival rates in tumor-bearing mice without severe side effects .
  • Mechanism of Action : The compound's mechanism involves selective targeting of LAT1, leading to effective radioactivity delivery to tumor cells while minimizing exposure to healthy tissues .

Pharmacokinetics and Biodistribution

Pharmacokinetics
Research has shown that after administration, AAMP is rapidly cleared from the bloodstream and excreted via urine, which is crucial for minimizing systemic toxicity. The stability of 2-[211At]AAMP in murine plasma was confirmed, indicating its potential for clinical application .

Biodistribution Studies
Biodistribution studies have revealed that AAMP derivatives accumulate preferentially in tumors compared to normal tissues. This selective accumulation is vital for enhancing the therapeutic index of radionuclide therapies .

Potential in Other Therapeutic Areas

Antihypertensive Agents
Alpha-methyl-L-phenylalanine derivatives have been explored for their antihypertensive properties. The L form of these compounds has shown therapeutic activity while being less toxic than its D counterpart, making them valuable candidates for hypertension treatment .

Comparative Data Table

Application Area Compound/Derivatives Key Findings
Targeted Cancer Therapy2-[211At]AAMPSignificant tumor accumulation; improved survival in animal models .
PharmacokineticsAAMPRapid clearance via urine; stable in murine plasma .
Antihypertensive PropertiesL-alpha-methyl-(3,4-dihydroxyphenyl) alanineEffective as an antihypertensive agent with lower toxicity than D form .

Case Studies

  • Case Study 1: Ovarian Cancer Treatment
    In an experimental study involving SKOV3 ovarian cancer cells, the application of 2-[211At]AAMP resulted in a marked reduction of cell viability and induction of apoptosis at specific doses. This study highlighted the potential of AAMP as a targeted therapy for LAT1-positive cancers .
  • Case Study 2: Antihypertensive Effects
    Research into alpha-methyl-L-phenylalanine derivatives revealed their effectiveness as antihypertensive agents, showing promise for developing safer medications with similar therapeutic effects but reduced toxicity profiles compared to traditional treatments .

Mechanism of Action

The mechanism of action of alpha-methyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. It is selectively transported by the L-type amino acid transporter 1 (LAT1), which is highly expressed in certain tissues, including the brain and tumors. This selective transport facilitates targeted drug delivery and therapeutic applications . Additionally, its role as a precursor in the synthesis of neurotransmitters like norepinephrine and dopamine contributes to its biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Alpha-Methyl-L-Phenylalanine and Analogues

Compound Structural Modification Biological Activity/Application Key References
Alpha-Methyl-L-Phenylalanine Methyl group at α-carbon (L-configuration) Kinin B1 receptor antagonist; enzyme inhibition
D-Phenylalanine D-configuration (mirror-image stereoisomer) Used in chiral synthesis; modulates opioid receptors
4-Azido-L-Phenylalanine Azido group at para position on aromatic ring Photoaffinity labeling in protein engineering
2-Fluoro-5-Hydroxy-L-Phe Fluorine at C2, hydroxyl at C5 on aromatic ring Precursor for fluorinated metabolites in enzyme studies
Acylated Derivatives Fatty acid chains (C12–C20) attached to amino group Antimicrobial/amphiphilic properties; membrane interaction studies
α-Methyl-3,4-Dihydroxy-DL-Phe Methyl at α-carbon + dihydroxy groups on ring Aromatic amino acid decarboxylase inhibitor; antihypertensive effects
Phenylalanine Methyl Ester Methyl ester at carboxyl group Substrate for enzymatic hydrolysis; chiral resolution studies

Key Research Findings

Stereochemical Impact on Activity

  • Alpha-methyl-L-phenylalanine exhibits high selectivity for kinin B1 receptors due to its L-configuration, whereas D-isomers show negligible binding . Similarly, D-phenylalanine lacks decarboxylase inhibition but is utilized in asymmetric synthesis .
  • Phenylalanine methyl ester hydrolysis by α-chymotrypsin is stereoselective for the L-form, enabling industrial separation of enantiomers .

Functional Group Modifications

  • 4-Azido-L-phenylalanine is synthesized via nitration and azide substitution, enabling site-specific protein crosslinking . In contrast, fluorinated derivatives (e.g., 2-Fluoro-5-Hydroxy-L-Phe) enhance metabolic stability and receptor binding in enzyme assays .
  • Acylated derivatives with unsaturated fatty acids (e.g., palmitoleic acid) demonstrate improved antimicrobial activity compared to saturated analogs, highlighting the role of lipid chain flexibility .

Enzyme Inhibition Mechanisms

  • Alpha-methyl-3,4-dihydroxy-DL-phenylalanine inhibits aromatic amino acid decarboxylase, reducing serotonin and tyramine synthesis, which correlates with blood pressure reduction in hypertensive models . This contrasts with α-Me-L-Phe, which targets kinin receptors without affecting decarboxylase activity .

Biological Activity

Alpha-methyl-L-phenylalanine (α-MePhe) is a synthetic amino acid derivative of phenylalanine, notable for its diverse biological activities and applications in pharmacology and molecular biology. This article provides a comprehensive overview of the biological activity of α-MePhe, including its mechanisms of action, therapeutic applications, and relevant case studies.

α-MePhe is characterized by the presence of a methyl group at the alpha position relative to the carboxyl group. This modification alters its interaction with various biological systems, particularly in neurotransmitter synthesis and transport.

  • Transport Mechanism : α-MePhe is a substrate for the L-type amino acid transporter 1 (LAT1) , which facilitates its transport across the blood-brain barrier into the central nervous system (CNS) . This property is crucial for its potential therapeutic applications in neurological disorders.
  • Enzyme Inhibition :
    • Tyrosine Hydroxylase Inhibition : α-MePhe inhibits tyrosine hydroxylase, an enzyme critical for converting tyrosine to L-DOPA, leading to reduced levels of catecholamines such as dopamine and norepinephrine .
    • Phenylalanine Hydroxylase Inhibition : It also inhibits phenylalanine hydroxylase, causing elevated levels of phenylalanine in the bloodstream, akin to conditions seen in phenylketonuria .

Biological Effects

The biological effects of α-MePhe are significant in both experimental and clinical settings:

  • Neurochemical Effects : In newborn mice, administration of α-MePhe resulted in a 65-70% inhibition of hepatic phenylalanine hydroxylase activity within 12 hours, leading to chronic hyperphenylalaninemia. This condition was associated with disaggregation of brain polyribosomes and reduced rates of polypeptide chain elongation .
  • Therapeutic Applications :
    • Cancer Treatment : Recent studies have explored α-MePhe derivatives as radiopharmaceuticals for targeted alpha therapy (TAT). For instance, 2-211At-astato-α-methyl-L-phenylalanine demonstrated improved tumor retention when combined with probenecid, significantly suppressing tumor growth in murine models .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of α-MePhe:

StudyFindings
Gobeil et al. (2018)Investigated kinin B1 receptor antagonists containing α-MePhe; demonstrated in vitro and in vivo antagonistic activities .
Takahashi et al. (2021)Evaluated 2-211At-AAMP's biodistribution with probenecid; found enhanced tumor accumulation and therapeutic efficacy .
Moore et al. (1993)Studied the effects of α-MePhe on dopamine receptor modulation; noted significant impacts on neuronal firing rates in response to D1 receptor antagonism .

Summary of Key Research Findings

  • LAT1 Selectivity : α-MePhe exhibits selective uptake via LAT1 over LAT2, making it a suitable candidate for drug delivery systems targeting tumors .
  • Impact on Neurotransmission : The compound's inhibition of key enzymes involved in catecholamine synthesis suggests potential applications in treating disorders characterized by dysregulated dopamine levels.
  • Radiopharmaceutical Development : The development of radiolabeled α-MePhe derivatives has shown promise in improving imaging and treatment outcomes for various cancers due to their selective uptake by tumor cells.

Q & A

Q. What are the standard synthetic routes for preparing alpha-methyl-L-phenylalanine, and how do reaction conditions influence yield and purity?

Alpha-methyl-L-phenylalanine is typically synthesized via alkylation or enzymatic modification of phenylalanine derivatives. A common method involves formylation: reacting L-phenylalanine with formyl chloride in anhydrous dichloromethane or ether under alkaline conditions . Yield optimization requires precise control of stoichiometry, temperature (0–5°C for exothermic reactions), and inert atmospheres to prevent hydrolysis. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Analytical validation using HPLC with chiral columns ensures enantiomeric purity, as minor impurities (e.g., D-isomers) can skew pharmacological studies .

Q. Which analytical techniques are recommended for characterizing alpha-methyl-L-phenylalanine in complex biological matrices?

Reverse-phase HPLC coupled with mass spectrometry (RP-HPLC-MS) is the gold standard for quantifying alpha-methyl-L-phenylalanine in serum or tissue samples. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves methyl group integration and stereochemical configuration . Microbial assays using Leuconostoc mesenteroides P-60 (as described for phenylalanine quantification) can be adapted but require validation due to potential interference from methyl-group steric effects .

Q. What are the established protocols for assessing the stability of alpha-methyl-L-phenylalanine under varying storage conditions?

Stability studies should follow ICH guidelines:

  • Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min up to 300°C identifies decomposition thresholds .
  • Photostability : Exposure to UV light (320–400 nm) for 48 hours, with HPLC monitoring for degradation products.
  • Long-term storage : Lyophilized samples stored at -20°C in argon-filled vials show <2% degradation over 12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for alpha-methyl-L-phenylalanine across in vitro and in vivo models?

Discrepancies often arise from differential metabolic processing. For example, in vitro assays may overlook hepatic metabolism or blood-brain barrier penetration. To address this:

  • Use isotopic labeling (e.g., ¹⁴C-methyl groups) to track metabolite distribution in murine models .
  • Compare pharmacokinetic profiles using microdialysis in target tissues (e.g., brain) versus plasma .
  • Validate receptor-binding assays with knockout models to isolate off-target effects .

Q. What experimental design considerations are critical when incorporating alpha-methyl-L-phenylalanine into peptide-based drug candidates?

The methyl group introduces steric hindrance, potentially disrupting peptide secondary structures. Mitigation strategies include:

  • Conformational analysis : Circular dichroism (CD) spectroscopy to assess α-helix or β-sheet perturbations.
  • SPPS optimization : Use of Fmoc-protected derivatives and coupling agents like HATU to enhance reaction efficiency in solid-phase peptide synthesis (SPPS) .
  • Thermal stability screening : TGA and differential scanning calorimetry (DSC) to evaluate aggregation tendencies in aqueous buffers .

Q. How can researchers address challenges in quantifying trace levels of alpha-methyl-L-phenylalanine in heterogeneous samples (e.g., cell lysates)?

Matrix effects from proteins or lipids necessitate:

  • Sample pretreatment : Immunodepletion of albumin/IgG or solid-phase extraction (SPE) with C18 cartridges.
  • LC-MS/MS with isotope dilution : Use of deuterated internal standards (e.g., d₃-alpha-methyl-L-phenylalanine) to correct for ion suppression .
  • Method validation : Spike-and-recovery tests at 0.1–10 µM concentrations to confirm linearity (R² > 0.99) and LOQ ≤ 50 nM .

Q. What novel applications of alpha-methyl-L-phenylalanine are emerging in targeted drug delivery systems?

Recent studies exploit its structural rigidity for:

  • Prodrug design : Conjugation with anticancer agents (e.g., doxorubicin) via pH-sensitive linkers to enhance tumor specificity .
  • Polymer-drug conjugates : Copolymerization with PEGylated monomers to improve solubility and reduce renal clearance .
  • Enzyme-responsive carriers : Incorporation into hydrogels cleavable by tumor-associated proteases (e.g., MMP-9) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
L-Alpha-methylphenylalanine
Reactant of Route 2
L-Alpha-methylphenylalanine

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